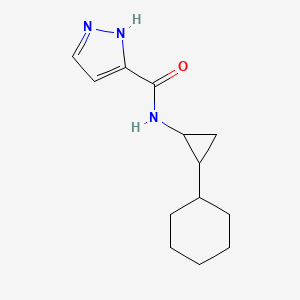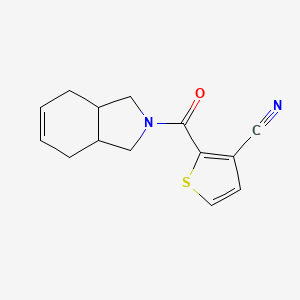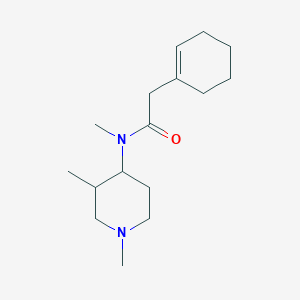
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPI-1 belongs to the class of isoindolinones and is known to exhibit potent biological activities.
Wirkmechanismus
The mechanism of action of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the inhibition of HDACs and the NF-κB pathway. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to the repression of gene expression. 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the repression of oncogenes.
The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation. 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one inhibits the activity of the NF-κB pathway by preventing the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus, leading to the repression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one are mainly attributed to its inhibition of HDACs and the NF-κB pathway. The inhibition of HDACs leads to the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell growth and proliferation. The inhibition of the NF-κB pathway leads to the repression of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potent biological activities and its relatively simple and efficient synthesis. However, the limitations of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another potential direction is the development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one derivatives with improved potency and selectivity. Additionally, the use of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in combination with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that exhibits potent biological activities and has potential applications in various fields, including medicinal chemistry and immunology. Its mechanism of action involves the inhibition of HDACs and the NF-κB pathway, leading to the inhibition of cancer cell growth and proliferation and the inhibition of inflammation. The future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one include the optimization of the synthesis method and the development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the reaction of 2-acetylpyridine and 3,4-dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds via a tandem cyclization process to yield the desired product. The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one is a relatively simple and efficient process, making it an attractive target for chemical synthesis.
Wissenschaftliche Forschungsanwendungen
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer.
In addition to its anti-cancer activity, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation.
Eigenschaften
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-7-13(14(18)16-10)15(19)17-8-11-4-2-3-5-12(11)9-17/h2-3,6-7,11-12H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBVREXWYKLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)


![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)




![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
